molecular formula C10H10N2O3 B14909020 n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide

n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide

Cat. No.: B14909020
M. Wt: 206.20 g/mol
InChI Key: MODNKUGEQVOIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide is a heterocyclic compound featuring a fused benzoxazine core with a carboxamide substituent at the 7-position and a methyl group at the N-position. This scaffold is notable for its pharmacological relevance, particularly in oncology, where derivatives have demonstrated activity against targets such as the NSD2 (nuclear receptor-binding SET domain protein 2) PWWP1 domain . The compound’s structure combines rigidity from the bicyclic system with functional groups that enable hydrogen bonding and hydrophobic interactions, making it a versatile template for drug discovery.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-11-10(14)6-2-3-7-8(4-6)15-5-9(13)12-7/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

MODNKUGEQVOIBO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with formaldehyde and a phenol derivative to form the oxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazine derivatives .

Mechanism of Action

The mechanism of action of n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide involves its interaction with specific molecular targets. For instance, as a BET inhibitor, it binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide can be contextualized by comparing it to analogs with modifications at the N-position, 3-oxo group, and 7-carboxamide substituent. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Key Findings References
This compound - N-methyl group
- 7-carboxamide
- Unsubstituted 6-position
- NSD2 PWWP1 domain inhibition
- Antitumor potential (e.g., multiple myeloma)
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide - Bromine at 6-position
- Sulfonamide at 7-position
- Reduced reactivity compared to carboxamide analogs
- M2 isoform activation in tumor cells
UNC6934 - N-cyclopropyl and N-(4-pyrimidinylcarbamoylbenzyl) groups
- 7-carboxamide
- High NSD2 selectivity (vs. NSD1/3)
- Disrupts chromatin-protein interactions
TTZ-1/TTZ-2 - 2,8-Disubstituted benzo[b][1,4]oxazine core
- TTZ head group (bioisostere)
- Enhanced solubility and binding affinity
- Inhibitors of protein S-acylation

Structural Modifications and Pharmacological Implications

  • N-Substituents :

    • The N-methyl group in the parent compound provides moderate steric hindrance, balancing target engagement and metabolic stability. In contrast, UNC6934 incorporates an N-cyclopropyl and a bulky benzyl-pyrimidine group, enhancing NSD2 selectivity by occupying hydrophobic pockets in the PWWP1 domain .
    • TTZ-1/TTZ-2 replace the carboxamide with a TTZ head group (a carboxylic acid bioisostere), improving membrane permeability and reducing ionization at physiological pH .
  • 6- and 7-Position Substituents :

    • Bromination at the 6-position (e.g., 6-bromo-3-oxo-...-7-sulfonamide ) reduces reactivity, likely due to steric and electronic effects, but retains M2 isoform activation .
    • Sulfonamide derivatives generally exhibit lower potency compared to carboxamides, as seen in Table 3 of , where aryl-substituted sulfonamides (e.g., compounds 47 and 48 ) showed diminished activity .
  • 3-Oxo Group :

    • The 3-oxo moiety is conserved across analogs, critical for maintaining the planar conformation of the benzoxazine ring, which facilitates π-π stacking with aromatic residues in target proteins .

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding: The 7-carboxamide in the parent compound and UNC6934 provides two hydrogen bond donors, crucial for binding NSD2’s Asn-238 and Asp-229 residues .

Biological Activity

n-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide, a compound belonging to the benzoxazine family, has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H9N1O4
  • Molecular Weight : 207.18 g/mol
  • CAS Number : 142166-00-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that this compound can inhibit specific enzymes and modulate signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that compounds in the benzoxazine class exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, related compounds have shown significant AChE inhibition with IC50 values comparable to established drugs like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. It has been reported to inhibit the growth of various cancer cell lines while exhibiting lower toxicity towards normal cells.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.0Inhibition of proliferation
H358 (Lung Cancer)12.5Induction of apoptosis
GES-1 (Normal)50.0Minimal inhibitory effect

This data suggests that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for therapeutic development.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Compounds in this class have demonstrated significant free radical scavenging activity in vitro, indicating potential protective effects against oxidative stress-related diseases.

Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of related benzoxazines found that these compounds significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to enhanced antioxidant enzyme activity and reduced apoptosis markers .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that administration of this compound led to a marked reduction in tumor size and improved survival rates compared to controls. The compound's ability to penetrate the blood-brain barrier was also confirmed, suggesting its potential for treating central nervous system disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.